Methyl 7,12-dioxooctadecanoate

Description

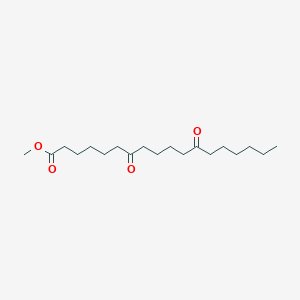

Methyl 7,12-dioxooctadecanoate is a synthetic fatty acid methyl ester characterized by two ketone functional groups at the 7th and 12th positions of an 18-carbon chain. Diketo esters like these are often intermediates in organic synthesis, particularly in cyclization reactions or as precursors for bioactive molecules .

Properties

CAS No. |

110187-13-8 |

|---|---|

Molecular Formula |

C19H34O4 |

Molecular Weight |

326.5 g/mol |

IUPAC Name |

methyl 7,12-dioxooctadecanoate |

InChI |

InChI=1S/C19H34O4/c1-3-4-5-7-12-17(20)14-10-11-15-18(21)13-8-6-9-16-19(22)23-2/h3-16H2,1-2H3 |

InChI Key |

UAJNUYDNMGQMAS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)CCCCC(=O)CCCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 7,12-dioxooctadecanoate can be synthesized through the ring-opening reaction of epoxidized methyl oleate using a bismuth(III) trifluoromethanesulfonate catalyst . The reaction involves the use of dimethyl sulfoxide as an oxygen atom donor and to maintain the catalyst in its active form. Lower reaction temperatures favor the formation of the ketone, while higher temperatures are required to produce the diketone .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of catalytic systems to transform methyl oleate into long-chain keto and diketo derivatives. The process is designed to maximize the incorporation of reagents into the final product and to use renewable materials whenever practical .

Chemical Reactions Analysis

Types of Reactions

Methyl 7,12-dioxooctadecanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or further oxidized compounds.

Scientific Research Applications

Methyl 7,12-dioxooctadecanoate has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Mechanism of Action

The mechanism of action of methyl 7,12-dioxooctadecanoate involves its interaction with molecular targets and pathways within biological systems. The compound’s keto groups can participate in various biochemical reactions, influencing cellular processes and pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The position and spacing of ketone groups significantly influence physicochemical properties and reactivity. Key analogs include:

Key Observations :

- This suggests that adjacent diketones facilitate cyclization .

- Spacing : Compounds with spaced keto groups (e.g., 7,12 or 10,12) may favor larger cyclic products or linear transformations, depending on reaction conditions.

Physicochemical Properties

While direct data for this compound is unavailable, analogs suggest:

- Melting/Boiling Points: Higher than mono-keto esters (e.g., Methyl dodecanoate, m.p. 5.2°C, b.p. 267°C) due to increased polarity .

- Solubility: Likely low in water but soluble in organic solvents like dichloromethane or methanol, as seen in synthesis protocols .

Reactivity and Stability

- Cyclization: Methyl 9,10-dioxooctadecanoate forms oxathiolanes, while this compound may require longer linkers or modified reagents for cyclization due to its keto group spacing .

- Stability : Diketo esters are generally stable under dry, inert conditions but may degrade under strong acids/bases or prolonged UV exposure, as inferred from safety protocols for similar esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.